![molecular formula C13H21N3O3S2 B2870444 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1428378-81-7](/img/structure/B2870444.png)

8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

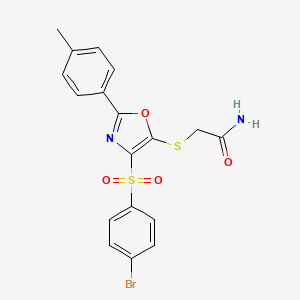

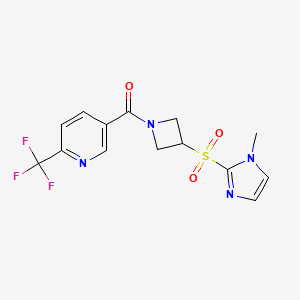

The compound appears to contain a 1,3,5-trimethyl-1H-pyrazol-4-yl group, which is a type of pyrazole. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The 1,3,5-trimethyl-1H-pyrazol-4-yl group would have three methyl groups attached to the carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Pyrazoles are generally stable and have a high melting point .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

CHEMBL4542697 has been identified as a bioactive molecule with potential drug-like properties. It’s included in the ChEMBL database, which is a resource for scientists in academia and industry to access data on molecules with medicinal chemistry interest . This compound could be involved in the early stages of drug discovery, particularly in the identification of lead compounds for further development.

Anti-SARS-CoV-2 Activity

Release 27 of the ChEMBL database included curated data for compounds screened for potential anti-SARS-CoV-2 activity. CHEMBL4542697 may have been part of these large-scale drug repurposing screens, suggesting its possible application in the development of treatments for COVID-19 .

Chemical Probe Development

In collaboration with the EUbOPEN consortium, chemical probe data is regularly deposited into ChEMBL. CHEMBL4542697 could serve as a chemical probe to study protein functions or signaling pathways in biological systems, providing insights into disease mechanisms and identifying therapeutic targets .

Natural Product Likeness Scoring

The compound’s structure could be analyzed using the Natural Product likeness score feature in ChEMBL. This application involves assessing the similarity of CHEMBL4542697 to natural products, which are often the inspiration for the development of new drugs .

Patent Bioactivity Data Analysis

New patent bioactivity data have been added to ChEMBL, and CHEMBL4542697 might be part of this dataset. Researchers can analyze its bioactivity profile as disclosed in patents, which can be crucial for pharmaceutical companies in drug development strategies .

Bioactivity Measurement Annotation

CHEMBL4542697 could be among the compounds with annotated action types for bioactivity measurements in ChEMBL. This application is significant for understanding the pharmacodynamics of the compound and its potential therapeutic effects .

Medicinal Chemistry Literature

As a molecule with drug-like properties, CHEMBL4542697 is likely to be featured in medicinal chemistry literature. Researchers can explore its synthesis, structure-activity relationship (SAR), and other chemical properties to inform further research and development .

Global Core Biodata Resource Inclusion

Being part of ChEMBL, CHEMBL4542697 is included in a resource recognized as critical to life science and biomedical research worldwide. This highlights its importance and potential utility in a broad range of scientific applications .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

CHEMBL4542697, also known as 8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane, primarily targets the human muscarinic M5 receptor . The muscarinic M5 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the nervous system.

Mode of Action

CHEMBL4542697 acts as an antagonist at the human muscarinic M5 receptor . This means it binds to the receptor and inhibits its normal function. Specifically, it inhibits the acetylcholine-induced calcium response, which is a key part of the signaling pathway activated by the muscarinic M5 receptor .

Biochemical Pathways

This receptor is part of the G protein-coupled receptor family and is involved in various cellular responses, including the regulation of heart rate and smooth muscle contraction .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

The result of CHEMBL4542697’s action would be the inhibition of the muscarinic M5 receptor, leading to a decrease in the receptor’s normal cellular responses . This could potentially alter various physiological processes, depending on the specific role of the M5 receptor in different tissues.

Action Environment

The action, efficacy, and stability of CHEMBL4542697 could be influenced by various environmental factors. These might include the pH and composition of the bodily fluids it comes into contact with, the presence of other drugs or substances that could interact with it, and individual patient factors such as age, sex, and health status .

Eigenschaften

IUPAC Name |

8-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S2/c1-10-12(11(2)15(3)14-10)21(17,18)16-6-4-13(5-7-16)19-8-9-20-13/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOGILAPEUUMEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870371.png)

![3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole](/img/structure/B2870378.png)

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2870384.png)